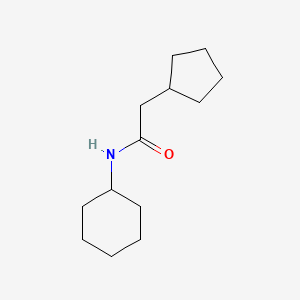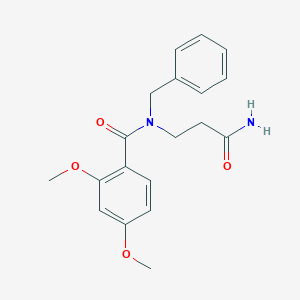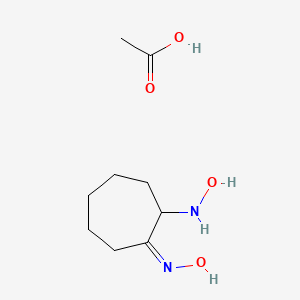![molecular formula C22H28N2O3 B5914788 N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive antagonist of the NMDA receptor. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, this compound helps to restore the balance between excitation and inhibition in the brain, which is disrupted in neurodegenerative disorders. This compound also modulates the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. It improves synaptic plasticity, reduces oxidative stress, and enhances mitochondrial function. This compound also regulates the expression of various genes and proteins involved in neuroprotection and neuroinflammation. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily administered to animals and has a long half-life, which allows for sustained drug exposure. However, this compound also has some limitations, such as its poor solubility in water and its tendency to bind to other receptors besides the NMDA receptor. These factors can affect the accuracy and reproducibility of experimental results.
将来の方向性
There are several future directions for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide research, including the development of more potent and selective NMDA receptor antagonists, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of this compound's potential role in neuroprotection and neuroinflammation. Additionally, more studies are needed to determine the optimal dosing and administration regimen for this compound in different neurodegenerative disorders.
合成法
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized using a multistep process starting from 1-Adamantylamine. The synthesis involves the reaction of 1-Adamantylamine with 3-(4-Morpholinyl)aniline in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). The product obtained is then treated with acetic anhydride to form this compound.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its role in the treatment of neuropathic pain, epilepsy, and traumatic brain injury. This compound has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroprotection in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-20(24-4-6-27-7-5-24)18-2-1-3-19(11-18)23-21(26)22-12-15-8-16(13-22)10-17(9-15)14-22/h1-3,11,15-17H,4-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSWFYSKHKDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)




![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)